Antimalarial agent 10
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Overview
Description
Antimalarial agent 10 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to reduce the prevalence and severity of malaria infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 10 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are synthesized through reactions such as the Biginelli reaction. This involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate under acidic conditions . The resulting dihydropyrimidines are then further modified to produce the final antimalarial compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Antimalarial agent 10 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the life cycle of Plasmodium parasites and the development of drug resistance.
Medicine: Investigated for its potential to treat malaria and other parasitic infections.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Mechanism of Action
Antimalarial agent 10 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It binds to heme, a byproduct of hemoglobin digestion by the parasite, and inhibits its detoxification. This leads to the accumulation of toxic heme within the parasite, causing oxidative stress and ultimately killing the parasite .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial drug that also targets heme detoxification.
Artemisinin: A natural product that generates free radicals to damage parasite proteins.
Mefloquine: Another quinoline derivative with a similar mode of action.
Uniqueness
Antimalarial agent 10 is unique due to its specific binding affinity and higher potency against drug-resistant strains of Plasmodium falciparum. Its synthetic route also allows for modifications that can enhance its efficacy and reduce side effects compared to other antimalarial drugs .
Properties
Molecular Formula |
C23H22F6N2O2 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(1S)-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-[[(2S)-1-methoxy-3-phenylpropan-2-yl]amino]ethanol |
InChI |
InChI=1S/C23H22F6N2O2/c1-33-13-15(10-14-6-3-2-4-7-14)30-12-19(32)17-11-20(23(27,28)29)31-21-16(17)8-5-9-18(21)22(24,25)26/h2-9,11,15,19,30,32H,10,12-13H2,1H3/t15-,19+/m0/s1 |
InChI Key |
TZXAENYIJDOHQI-HNAYVOBHSA-N |
Isomeric SMILES |
COC[C@H](CC1=CC=CC=C1)NC[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
COCC(CC1=CC=CC=C1)NCC(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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